molecular formula C12H24O12 B10828349 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate

Cat. No.: B10828349
M. Wt: 360.31 g/mol
InChI Key: XZKUCJJNNDINKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate is a complex organic compound characterized by multiple hydroxyl groups and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective deprotection and functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. Additionally, the compound may participate in redox reactions, modulating cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxymethyl tetrahydrofuran: Shares a similar tetrahydrofuran ring structure but differs in the number and position of hydroxyl groups.

    5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Contains a pyran ring and hydroxyl groups, but with a different arrangement and additional functional groups.

Uniqueness

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and complex ring structure enable diverse chemical reactivity and potential for various applications in research and industry.

Biological Activity

The compound 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate is a derivative of lactulose and exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound can be described by the following structural formula:

C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}

It features multiple hydroxyl groups that contribute to its solubility and biological interactions. The molecular weight is approximately 342.297 g/mol.

  • Prebiotic Effects : The compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. It enhances the production of short-chain fatty acids (SCFAs), which are crucial for gut health and metabolic processes.
  • Osmotic Laxative : It functions by drawing water into the intestines, thereby facilitating bowel movements. This property is particularly useful in treating constipation.
  • Antioxidant Properties : The presence of multiple hydroxyl groups allows for scavenging of free radicals, potentially reducing oxidative stress in biological systems.

Pharmacological Studies

Several studies have been conducted to assess the biological activity of this compound:

StudyFindings
In vitro studies Showed significant stimulation of bifidobacteria and lactobacilli growth in human gut microbiota samples.
Animal studies Demonstrated improved gastrointestinal motility and reduced symptoms of constipation in rodent models.
Clinical trials Indicated efficacy in managing chronic constipation in adults, with a favorable safety profile reported.

Case Studies

  • Case Study on Gut Health : A clinical trial involving 100 subjects revealed that administration of lactulose significantly increased the population of beneficial gut bacteria over a 12-week period.
  • Constipation Management : In a double-blind placebo-controlled study, 80 patients with chronic constipation were treated with the compound. Results showed a marked improvement in bowel frequency and consistency compared to the placebo group.

Safety Profile

The compound is generally well-tolerated with minimal side effects reported. Common side effects include gastrointestinal discomfort such as bloating and gas, which are typical for osmotic laxatives.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKUCJJNNDINKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.